molecular formula C10H16N2 B13039293 1-(2,5-Dimethylphenyl)ethane-1,2-diamine CAS No. 69810-84-0

1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13039293
CAS No.: 69810-84-0
M. Wt: 164.25 g/mol
InChI Key: IAGOZPYHBADOEH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a diamine derivative, characterized by the presence of two amino groups attached to an ethane backbone, with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    1,2-Diaminopropane: Another diamine with a similar structure but with a propyl backbone.

Uniqueness

1-(2,5-Dimethylphenyl)ethane-1,2-diamine is unique due to the presence of the 2,5-dimethylphenyl substituent, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

69810-84-0

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

IAGOZPYHBADOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CN)N

Origin of Product

United States

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